N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromene core, and a tert-butylphenyl group
Preparation Methods
The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the pyrrolidine ring: This can be done via nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrrolidine ring or the chromene core, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chromene core play crucial roles in binding to these targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine rings or chromene cores, such as:
Pyrrolidine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Chromene derivatives: These compounds are studied for their antioxidant and anti-inflammatory properties.
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of these two moieties, which may result in distinct biological activities and applications.
Properties
Molecular Formula |
C28H34N2O3 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H34N2O3/c1-18-14-22-24(31)16-26(33-25(22)15-19(18)2)27(32)29-17-23(30-12-6-7-13-30)20-8-10-21(11-9-20)28(3,4)5/h8-11,14-16,23H,6-7,12-13,17H2,1-5H3,(H,29,32) |
InChI Key |
PEFVANLWISBZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.